

Technical Guide: Spectroscopic Profiling of 5-Chloro-7-methoxy-indan-1-one

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Compound of Interest

Compound Name: 5-Chloro-7-methoxy-indan-1-one

CAS No.: 1273676-14-4

Cat. No.: B2403353

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Introduction & Structural Context

5-Chloro-7-methoxy-indan-1-one is a disubstituted bicyclic ketone. Its structural integrity relies on the precise regiochemistry of the chlorine (C5) and methoxy (C7) substituents on the 2,3-dihydro-1H-inden-1-one core.

- CAS Number: 1273676-14-4[1]
- Molecular Formula:
- Molecular Weight: 196.63 g/mol
- Core Application: Precursor for regioselective synthesis of indenoisoquinolines and tubulin polymerization inhibitors.

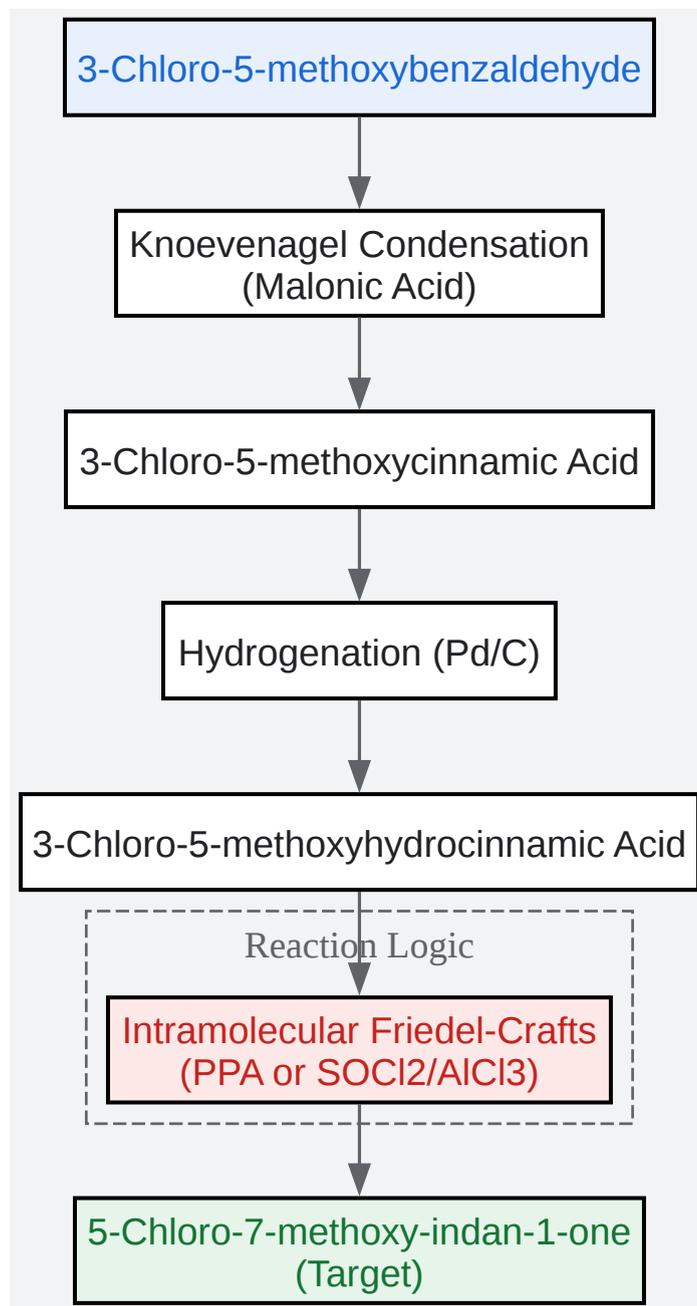
Synthesis Context for Impurity Profiling

Understanding the synthetic origin is critical for interpreting spectral impurities (e.g., regioisomers). The most robust route involves the Friedel-Crafts intramolecular cyclization of 3-chloro-5-methoxyhydrocinnamic acid.

Key Impurity Markers:

- Regioisomer: 5-Chloro-6-methoxy-indan-1-one (if cyclization occurs para to Cl).

- Starting Material: Uncyclized hydrocinnamic acid derivatives (broad OH stretch in IR).



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Figure 1: Synthetic pathway highlighting the Friedel-Crafts cyclization step, the critical determinant of regiochemistry.[2]

Mass Spectrometry (MS) Analysis

The mass spectrum provides the primary confirmation of the molecular formula and the presence of the chlorine atom.

Experimental Parameters (EI-MS)

- Ionization Mode: Electron Impact (EI), 70 eV
- Inlet: Direct Probe or GC-MS interface

Fragmentation Data Table

m/z (Mass-to-Charge)	Relative Abundance	Fragment Assignment	Mechanistic Insight
196	100% (Base Peak)	$[M]^+$	Molecular Ion (Cl isotope)
198	~32%	$[M+2]^+$	Cl Isotope (Diagnostic 3:1 ratio)
181	~60%	$[M - CH_3]^+$	Loss of methyl radical from methoxy group
168	~40%	$[M - CO]^+$	Loss of carbonyl (CO) from the ketone ring
153	~25%	$[M - CO - CH_3]^+$	Sequential loss of CO and Methyl
133	~15%	$[M - CO - Cl]^+$	Loss of CO and Chlorine radical

Mechanistic Interpretation

The presence of the M^+ (196) and $M+2$ (198) peaks in a 3:1 intensity ratio is the definitive signature of a monochlorinated compound. The base peak is the molecular ion, indicating a stable aromatic bicyclic system. The significant peak at m/z 181 confirms the presence of the labile methoxy methyl group (

loss), stabilizing the resulting phenoxy cation.

Infrared (IR) Spectroscopy

IR analysis confirms the functional group environment, specifically the ketone and the ether linkage.

Key Absorption Bands (KBr Pellet / ATR)

Frequency ()	Intensity	Functional Group	Vibrational Mode
1710 – 1715	Strong	C=O (Ketone)	Carbonyl stretching (Indanone ring strain raises slightly vs acyclic)
1580 – 1600	Medium	C=C (Ar)	Aromatic ring skeletal vibrations
1260	Strong	C–O–C (Ether)	Aryl-alkyl ether asymmetric stretch
1045	Medium	C–O–C (Ether)	Symmetric ether stretch
740 – 760	Medium	C–Cl	Aryl chloride stretch
2920 – 2950	Weak	C–H (Aliphatic)	Methylene () and Methyl () stretching

Diagnostic Note: The carbonyl shift at ~1710

is characteristic of 1-indanones. The 7-methoxy group (peri-position to Carbonyl) may cause a slight frequency shift due to steric or electronic field effects compared to the 5-methoxy isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This section details the specific chemical shifts expected for the 5-Chloro-7-methoxy regioisomer.

^1H NMR (400 MHz,)

Shift (, ppm)	Multiplicity	Integration	Assignment	Coupling (, Hz)	Structural Logic
7.42	Doublet (d)	1H	H-4		Deshielded by ortho-Cl; para to OMe.
6.85	Doublet (d)	1H	H-6		Shielded by ortho-OMe; meta to C=O.
3.92	Singlet (s)	3H	O-CH ₃	—	Characteristic methoxy singlet.
3.08	Triplet (t)	2H	H-3		Benzylic methylene protons.
2.68	Triplet (t)	2H	H-2		-Carbonyl methylene protons.

Self-Validating Logic:

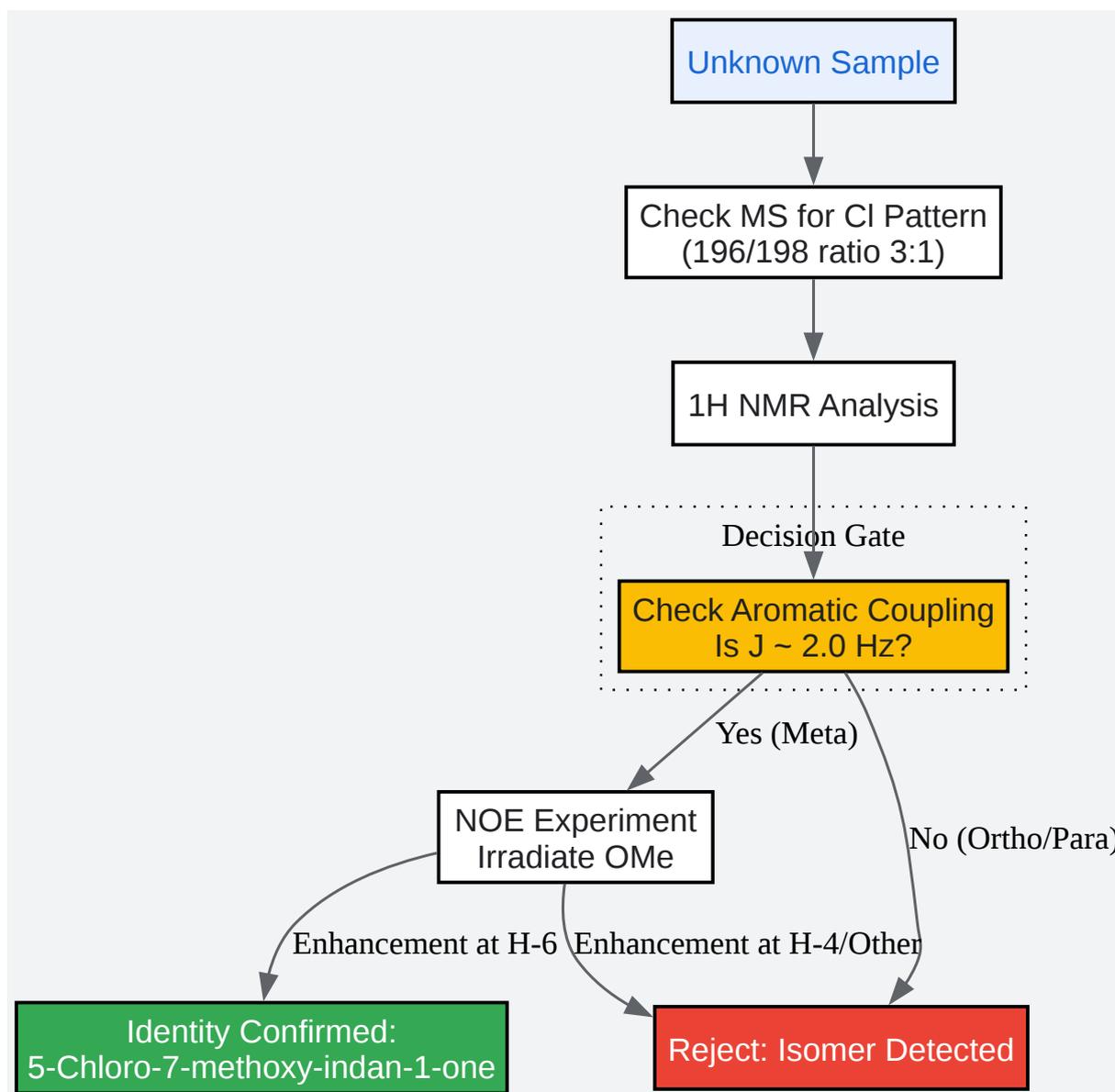
- Coupling Constant (): The aromatic protons H-4 and H-6 are meta to each other. They must appear as doublets with a small coupling constant (Hz). If you see a large coupling (Hz), the structure is incorrect (likely the 4,5- or 5,6- isomer).
- NOE (Nuclear Overhauser Effect): Irradiation of the OMe signal (3.92 ppm) should show an NOE enhancement of the H-6 signal (6.85 ppm) but not the H-4 signal, confirming the regiochemistry of the methoxy group at position 7.

C NMR (100 MHz,)

Shift (, ppm)	Carbon Type	Assignment	Environment
204.5	Quaternary	C-1	Ketone Carbonyl
158.2	Quaternary	C-7	C-O (IpsO to Methoxy)
154.1	Quaternary	C-3a/7a	Bridgehead Carbon (fused ring)
140.5	Quaternary	C-5	C-Cl (IpsO to Chlorine)
126.8	Quaternary	C-3a/7a	Bridgehead Carbon
118.5	CH	C-4	Aromatic CH (Ortho to Cl)
109.2	CH	C-6	Aromatic CH (Ortho to OMe)
56.1	CH ₃	OMe	Methoxy Carbon
36.4	CH ₂	C-2	-Carbonyl Methylene
25.8	CH ₂	C-3	Benzylic Methylene

Structural Confirmation Workflow

To validate the identity of a synthesized batch, follow this logical workflow. This minimizes the risk of misidentifying the 5-chloro-6-methoxy isomer.



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Figure 2: Decision tree for structural validation using NMR coupling constants and NOE data.

References

- PubChem Compound Summary. (2025). 5-Chloro-2,3-dihydroinden-1-one (Analogous Core Data). National Center for Biotechnology Information. [[Link](#)]

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Sources

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